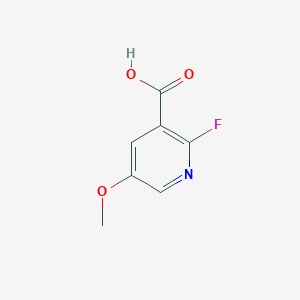

2-Fluoro-5-methoxynicotinic acid

Description

Contextualizing Nicotinic Acid Derivatives in Chemical and Medicinal Sciences

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone of chemical and medicinal sciences. researchgate.netchemistryjournal.netnih.gov These compounds, characterized by a pyridine (B92270) ring with a carboxylic acid at the 3-position, are vital in numerous biological processes. researchgate.netchemistryjournal.net While nicotinic acid itself is used to manage high levels of fats in the blood, its use can be limited by side effects. researchgate.netchemistryjournal.net This has spurred extensive research into its derivatives, which have demonstrated high efficacy in treating a wide array of diseases, including pneumonia, kidney diseases, and even showing potential against Alzheimer's disease. researchgate.netchemistryjournal.net

In medicinal chemistry, nicotinic acid derivatives serve as versatile scaffolds for developing new therapeutic agents. They have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov For instance, some derivatives are highly specific antibacterial agents used in combination therapies for tuberculosis. drugs.com The structural modification of the pyridine ring or the carboxylic acid group is a key strategy for tuning the pharmacological profile of these molecules. nih.gov This has led to the synthesis of numerous derivatives with applications ranging from anti-inflammatory drugs to insecticides. researchgate.netnih.gov

Significance of Fluorination and Methoxylation in Pyridine Carboxylic Acids

The introduction of fluorine and methoxy (B1213986) groups onto the pyridine carboxylic acid scaffold significantly alters the molecule's physicochemical and biological properties. This strategic functionalization is a common tactic in drug discovery to enhance efficacy, metabolic stability, and bioavailability.

Fluorination: The substitution of a hydrogen atom with fluorine, a small and highly electronegative atom, can have profound effects. ossila.com Fluorination can increase a molecule's biological activity; for example, the antibacterial agent enoxacin (B1671340) shows a 15-fold greater gyrase activity compared to its non-fluorinated counterpart. researchgate.net In the context of pyridine carboxylic acids, fluorination can:

Alter Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid and the basicity of the pyridine nitrogen.

Enhance Binding Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially improving how the molecule binds to biological targets like enzymes or receptors. nih.govlincoln.ac.uk

Improve Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes in the body, which can prolong the compound's therapeutic effect.

Modify Conformation: The presence of fluorine can influence the preferred three-dimensional shape of the molecule, which is critical for its interaction with biological targets.

Methoxylation: The methoxy group (-OCH₃) is an electron-donating group through resonance, which can electronically counterbalance the effects of an electron-withdrawing fluorine atom. Its presence on a pyridine ring can influence the molecule's reactivity and properties. For example, in the synthesis of related compounds, the position of the methoxy group directs the regioselectivity of further chemical reactions. nih.gov The methoxy group can also impact the molecule's solubility and its ability to pass through biological membranes.

The interplay between the electron-withdrawing fluorine at the 2-position and the electron-donating methoxy group at the 5-position in 2-Fluoro-5-methoxynicotinic acid creates a unique electronic distribution across the pyridine ring, which in turn governs its reactivity and potential as a research chemical.

Research Landscape of this compound as a Core Chemical Entity

This compound (CAS No. 1215868-59-9) is primarily recognized in the scientific community as a specialized chemical building block or intermediate. bldpharm.com Its value lies in its pre-functionalized scaffold, which is suitable for constructing more complex molecules, particularly for pharmaceutical research and development.

The compound's structure, featuring a planar pyridine ring, is influenced by its substituents. The fluorine atom at the 2-position creates a strong electron-withdrawing effect, while the methoxy group at the 5-position donates electron density through resonance. This electronic balance is a key feature influencing its chemical reactivity. Research interest in the compound stems from its potential to be elaborated into novel molecules with specific biological activities, with studies exploring its potential for anti-inflammatory and antimicrobial properties.

Synthetic approaches to this compound and its precursors have been described. Patented methods detail the preparation of related 2-chloro-5-fluoro-nicotinate derivatives through the selective catalytic hydrogenation and dechlorination of a dichloro-fluoro nicotinate (B505614) precursor. google.com These intermediates can then be converted to the final acid.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| This compound | 1215868-59-9 | C₇H₆FNO₃ | 171.13 | 2-F, 5-OCH₃ |

| 5-Fluoro-2-methoxynicotinic acid | 884494-82-0 | C₇H₆FNO₃ | 171.13 | 5-F, 2-OCH₃ |

| 2-Fluoro-4-methoxynicotinic acid | 1190315-81-1 | C₇H₆FNO₃ | 171.13 | 2-F, 4-OCH₃ |

Data sourced from multiple chemical suppliers and databases. chemscene.com

Table 2: Research Applications of this compound

| Application Area | Description |

| Chemical Synthesis | Used as a heterocyclic building block for synthesizing more complex molecules and pharmaceutical intermediates. bldpharm.com |

| Medicinal Chemistry Research | Investigated for potential biological activities, including antimicrobial and anti-inflammatory effects. |

| Materials Science | Employed in the development of new materials and as a precursor for other industrial chemicals. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBBSNSDEXAPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2 Fluoro 5 Methoxynicotinic Acid

Chemo- and Regioselective Synthesis Strategies

The primary challenge in synthesizing molecules like 2-Fluoro-5-methoxynicotinic acid lies in achieving high chemo- and regioselectivity. This means controlling which functional groups react and at which position on the aromatic ring, particularly when multiple reactive sites are present.

Efficient synthetic routes often rely on the strategic use of precursors that allow for sequential and controlled modifications. A patented method highlights a plausible pathway that begins with a di-halogenated pyridine (B92270) derivative. google.com One key strategy involves the selective dechlorination of a 2,6-dichloro-5-fluoro-nicotinate precursor. This approach is significant because it allows for the selective removal of the chlorine atom at the 6-position while preserving the chlorine at the 2-position and the fluorine at the 5-position. google.com

A potential synthetic sequence based on available precursors could involve:

Selective Dechlorination: Starting with a compound like 2,6-dichloro-5-fluoro-nicotinate, a catalytic hydrogenation process is used to selectively remove the 6-chloro group. google.com

Methoxylation: The resulting 2-chloro-5-fluoro-nicotinate can then serve as an intermediate. A subsequent nucleophilic aromatic substitution would be required to replace the 5-fluoro substituent with a 5-methoxy group.

Fluorination: The chlorine at the 2-position would then be exchanged for fluorine, likely through a halogen exchange (Halex) reaction.

Hydrolysis: Finally, the ester group at the 3-position is hydrolyzed to the carboxylic acid, yielding the target compound. google.com

This step-wise approach, where each reaction is tailored for a specific position, is crucial for building the complex substitution pattern of the final product.

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions. For the key selective dechlorination step of 2,6-dichloro-5-fluoro-nicotinates, several parameters have been systematically investigated to achieve high efficiency. google.com Key variables include the choice of catalyst, solvent, the presence of a base, temperature, and pressure. The goal is to find a set of conditions that favors the removal of the 6-chloro group over the 2-chloro group and prevents the loss of the fluorine atom (defluorination).

The following table summarizes the optimized conditions for the selective catalytic hydrogenation and dechlorination of 2,6-dichloro-5-fluoro-nicotinates, a critical precursor synthesis step.

| Parameter | Condition | Purpose | Citation |

| Catalyst | Lindlar catalyst, Raney nickel, Palladium on carbon | To facilitate selective hydrogenation and dechlorination. | google.com |

| Catalyst Loading | 1–10% (w/w) relative to substrate | To ensure efficient reaction rates without excessive cost. | |

| Solvent | Methanol, Ethanol, Ethyl acetate, Tetrahydrofuran | To dissolve the substrate and facilitate the reaction. | google.com |

| Base Additive | Triethylamine, Trimethylamine | To assist in the hydrogenation dechlorination process. | google.com |

| Temperature | 20–50 °C | To provide sufficient energy for the reaction while minimizing side products. | |

| Pressure | Atmospheric to 5 atm | To maintain an adequate concentration of hydrogen gas for the reaction. |

Precursor Design and Synthesis for this compound Formation

The design and synthesis of suitable precursors are foundational to the entire synthetic strategy. A key precursor identified in patented methods is 2,6-dichloro-5-fluoro-nicotinate . google.com This molecule is strategically designed because the electronic environment of the two chlorine atoms is different, allowing for selective chemical manipulation. The chlorine atom at the 6-position is more susceptible to removal via catalytic hydrogenation than the one at the 2-position, which is adjacent to the ring's nitrogen atom.

The synthesis of this precursor allows for the creation of 2-chloro-5-fluoro-nicotinate with high selectivity and yield. This intermediate is valuable as it contains two different halogen atoms at the 2 and 5 positions, which can be selectively functionalized in subsequent steps to introduce the final fluoro and methoxy (B1213986) groups.

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry studies for this compound are not extensively documented, the principles of green chemistry can be applied to its synthesis. A major focus of green chemistry is the use of catalytic methods over stoichiometric reagents, which is already a key feature of the described precursor synthesis. eurekalert.org Catalytic processes, such as the selective hydrogenation using palladium or nickel catalysts, reduce waste and improve atom economy. google.com

Further green considerations would involve:

Solvent Selection: Choosing solvents with lower environmental impact and potential for recycling.

Energy Efficiency: Performing reactions at lower temperatures and pressures, as seen in the optimized conditions (20–50 °C), reduces energy consumption.

Waste Reduction: Developing processes that produce non-toxic and easily disposable byproducts. Modern green synthetic processes aim for byproducts like simple salts, minimizing environmental impact. eurekalert.org

The application of these principles can make the synthesis more sustainable and cost-effective on an industrial scale. researchgate.netmdpi.com

Catalytic Systems in the Preparation of this compound

Catalysis is central to the efficient and selective synthesis of this compound and its precursors. Catalysts enable reactions that might otherwise require harsh conditions, leading to greater control and higher yields.

Transition metal catalysis is prominently featured in the synthesis of key intermediates. Specifically, the selective removal of a chlorine atom from a di-chlorinated precursor is a critical transformation achieved using transition metal catalysts. google.com

The following catalysts are employed in the selective dechlorination of 2,6-dichloro-5-fluoro-nicotinates:

| Catalyst | Type | Role in Synthesis | Citation |

| Palladium on Carbon (Pd/C) | Heterogeneous Transition Metal | Effective for catalytic hydrogenation and selective dechlorination. | |

| Lindlar Catalyst | Heterogeneous Transition Metal (Pd/CaCO₃/Pb) | Provides high selectivity, preventing over-reduction and defluorination. | google.com |

| Raney Nickel | Heterogeneous Transition Metal (Ni-Al alloy) | An alternative catalyst for hydrogenation and dechlorination. | google.com |

These catalytic systems are crucial for achieving the necessary chemo- and regioselectivity, allowing for the preservation of the fluorine substituent and the chlorine atom at the 2-position, which are essential for the subsequent formation of this compound.

Organocatalytic Methods

While a direct organocatalytic synthesis of this compound has not been extensively documented, the principles of organocatalysis offer promising strategies for the key transformations required. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful alternative to traditional metal-based catalysis, often providing improved functional group tolerance and unique reactivity.

For the asymmetric fluorination of carbonyl compounds, which can be precursors to chiral fluorinated molecules, imidazolidinone catalysts have proven effective. princeton.edu For instance, the α-fluorination of aldehydes can be achieved with high enantioselectivity using an imidazolidinone catalyst in the presence of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). princeton.edu This approach could theoretically be adapted to a precursor of this compound containing an aldehyde group.

Furthermore, pyridine N-oxides have emerged as versatile organocatalysts. researchgate.netorganic-chemistry.org Chiral pyridine N-oxides, such as METHOX, have been successfully employed in the asymmetric allylation of aldehydes. organic-chemistry.org These catalysts work by activating silicon-based reagents, a mechanism that could potentially be extended to other nucleophilic additions. The development of such catalysts highlights the potential for designing specific organocatalysts for the functionalization of pyridine rings.

The application of pyridine N-oxyl radicals in C-H fluorination represents another avenue of organocatalysis. rsc.org This method, inspired by enzymatic processes, can be conducted in water at room temperature and accommodates a wide range of substrates. rsc.org

Novel Methodologies for Introducing Fluoro and Methoxy Substituents on the Pyridine Ring

The introduction of fluorine and methoxy groups onto the pyridine ring is a critical aspect of synthesizing this compound and its analogs. Recent advancements have focused on direct C-H functionalization and efficient etherification strategies to overcome the challenges associated with the inherent reactivity of the pyridine nucleus.

Direct Fluorination Techniques

Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. Several methods have been developed to achieve this transformation on pyridine rings.

One notable method employs silver(II) fluoride (B91410) (AgF₂) for the site-selective C-H fluorination of pyridines and diazines, primarily at the position adjacent to the nitrogen atom. orgsyn.org This reaction is tolerant of various functional groups and proceeds at or near ambient temperature. orgsyn.org

Elemental fluorine, though highly reactive, can be used for the direct fluorination of substituted pyridines. google.com The reaction is typically carried out at low temperatures in an inert solvent, with the fluorine gas diluted with an inert gas like nitrogen to moderate its reactivity. google.com This method has been shown to selectively introduce a fluorine atom at the 2-position of the pyridine ring. google.com

For the introduction of fluorine at the meta position, the use of pyridine N-oxides has proven to be a successful strategy. nih.gov Fluorination of a substituted pyridine N-oxide can yield the corresponding meta-fluorinated pyridine N-oxide, which can then be reduced to the fluorinated pyridine. nih.gov This approach is particularly valuable as meta-fluorination of pyridines is often challenging. nih.gov

Recent research has also explored the use of a rhodium(III)-catalyzed C-H functionalization approach to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov

A summary of direct fluorination techniques is presented in the table below.

| Method | Reagent | Position of Fluorination | Key Features |

| C-H Fluorination | AgF₂ | Adjacent to ring nitrogen | High site-selectivity, ambient temperature. orgsyn.org |

| Direct Fluorination | Elemental Fluorine (diluted) | 2-position | Avoids pre-functionalized starting materials. google.com |

| From N-Oxides | Nucleophilic fluoride on pyridine N-oxide | meta-position | Overcomes challenges of meta-fluorination. nih.gov |

| C-H Functionalization | Rh(III) catalyst | 3-position | From α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov |

Etherification Strategies

The introduction of a methoxy group onto the pyridine ring is typically achieved through nucleophilic aromatic substitution or other etherification strategies. The choice of method often depends on the existing substituents on the pyridine ring.

In the synthesis of related compounds, such as 5-fluoro-2-methoxynicotinaldehyde, a precursor to the corresponding acid, the methoxy group is often introduced early in the synthetic sequence. chemicalbook.com For instance, a precursor like 3-bromo-5-fluoro-2-methoxypyridine (B1520508) can be utilized, where the methoxy group is already in place. chemicalbook.com

General strategies for the preparation of pyridine-ethers involve the reaction of a hydroxypyridine with a suitable methylating agent in the presence of a condensing agent. google.com These condensing agents can be inorganic bases like alkali metal hydroxides or carbonates, or organic bases. google.com

The table below outlines common etherification strategies.

| Strategy | Reagents | Key Features |

| Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) on a suitable halopyridine | A common and direct method for introducing methoxy groups. |

| From Hydroxypyridines | Methylating agent (e.g., dimethyl sulfate) and a base | Utilizes readily available hydroxypyridine precursors. google.com |

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methoxynicotinic Acid

Reaction Pathways and Transformation Studies

The reactivity of 2-Fluoro-5-methoxynicotinic acid can be broadly categorized by the transformations involving its primary functional moieties.

The carboxylic acid group (-COOH) is a primary site for chemical modification. msu.edu Like other carboxylic acids, it readily undergoes a variety of nucleophilic acyl substitution reactions. libretexts.org These transformations are fundamental to incorporating the 2-fluoro-5-methoxypyridinyl moiety into larger molecular frameworks.

Common reactions involving the carboxylic acid group include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding esters. The Fischer esterification, a classic acid-catalyzed reaction, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org

Amide Formation: Reaction with amines, often in the presence of a coupling agent, yields amides. This is a crucial reaction for the synthesis of many biologically active compounds.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride. This intermediate is highly susceptible to nucleophilic attack and serves as a versatile precursor for the synthesis of esters, amides, and other acyl derivatives under milder conditions than direct conversion from the carboxylic acid. libretexts.org

The electron-withdrawing nature of the fluorine atom at the 2-position increases the acidity of the carboxylic acid group compared to unsubstituted nicotinic acid. This is due to the inductive effect of fluorine, which stabilizes the resulting carboxylate anion.

Table 1: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

The pyridine (B92270) ring in this compound is electron-deficient compared to benzene, a characteristic inherent to the pyridine heterocycle due to the electronegative nitrogen atom. wikipedia.orgimperial.ac.uk This general electron deficiency is further modulated by the substituents.

Deactivating Effects: The fluorine atom at the 2-position is a strong electron-withdrawing group, further deactivating the pyridine ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or halogenation at the ring carbons more challenging than on an unsubstituted pyridine ring. uoanbar.edu.iq

For nucleophilic aromatic substitution (SNAr), the electron-withdrawing fluorine atom at the 2-position activates this position for attack by nucleophiles. The pyridine nitrogen also inherently activates the 2- and 4-positions for nucleophilic attack. uoanbar.edu.iqyoutube.com

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Core

The substitution patterns on the pyridine ring of this compound are a direct consequence of the electronic properties of the ring and its substituents.

Nucleophilic Aromatic Substitution (SNAr): The 2-position, being activated by both the ring nitrogen and the fluorine atom, is the primary site for SNAr reactions. uoanbar.edu.iq Strong nucleophiles can displace the fluoride (B91410) ion. The stability of the intermediate Meisenheimer complex is enhanced by the ability of the electronegative nitrogen and the fluorine to delocalize the negative charge.

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the pyridine ring of this compound is generally difficult due to the cumulative electron-withdrawing effects of the nitrogen atom and the fluorine substituent. wikipedia.orguoanbar.edu.iq If forced under harsh conditions, the directing effects of the substituents would come into play. The methoxy (B1213986) group would direct incoming electrophiles to the 4- and 6-positions, while the carboxylic acid group would direct to the 6-position. The fluorine atom also directs to the 4- and 6-positions. The outcome of such a reaction would likely be a complex mixture of products.

Intramolecular Cyclization and Rearrangement Processes

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, if the carboxylic acid is converted to an amide with a suitably positioned reactive group on the N-substituent, intramolecular cyclization could be induced. Such reactions are valuable for the construction of complex polycyclic molecules. For example, cascade reactions involving aminomethylation and intramolecular cyclization have been utilized to create tetrahydro-β-carboline derivatives from similar systems. rsc.org

Investigating Radical Pathways in this compound Reactions

While ionic pathways typically dominate the reactivity of this compound, the potential for radical reactions exists, particularly under specific conditions. For example, decarboxylation of the carboxylic acid group can sometimes proceed through a radical mechanism, such as in the Barton decarboxylation. libretexts.org Furthermore, radical reactions can be initiated at the pyridine ring, although this is less common. Free radical reactions often involve initiation, propagation, and termination steps. libretexts.org Compounds like tributyltin hydride are often used in radical dehalogenation reactions. libretexts.org

Stereochemical Control and Stereoselective Synthesis from this compound

When this compound is used as a starting material for the synthesis of chiral molecules, controlling the stereochemistry of newly formed stereocenters is crucial. If a reaction creates a new chiral center, the product will be a racemic mixture unless a chiral influence is present. Stereoselective synthesis can be achieved by using chiral auxiliaries, catalysts, or reagents. For instance, if the carboxylic acid is reacted with a chiral alcohol to form an ester, the resulting diastereomers could potentially be separated. Subsequent reactions on the pyridine ring or at a position alpha to the carbonyl could then proceed with a degree of stereocontrol.

Iv. Derivatization and Analog Synthesis of 2 Fluoro 5 Methoxynicotinic Acid for Research Applications

Esterification and Amidation Reactions for Diverse Conjugates

The carboxylic acid group of 2-fluoro-5-methoxynicotinic acid is a prime handle for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs, modulating physicochemical properties, and attaching the core scaffold to other molecular entities to form complex conjugates.

Esterification: Standard esterification methods, such as the Fischer-Speier esterification, can be employed to convert this compound into its corresponding esters. cerritos.edu This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. cerritos.edu More advanced methods, like those utilizing coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), are also applicable and can be advantageous for reactions with sensitive alcohol partners. researchgate.net For instance, the synthesis of various alkyl or aryl esters can be achieved to explore structure-activity relationships or to fine-tune properties like solubility and cell permeability. A general method for preparing active esters of pyridine (B92270) carboxylic acids involves the initial conversion of the acid to its acid chloride hydrochloride using thionyl chloride and a catalytic amount of DMF. nih.gov This activated intermediate can then react with various alcohols or phenols to yield the desired esters. nih.gov

Amidation: The formation of amides from this compound is a crucial reaction for building more complex molecules and for creating stable linkages in biologically active compounds. Amide bond formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. For example, treatment of the closely related 5-fluoro-2-methoxybenzoic acid with a chlorinating agent can produce the corresponding benzoyl chloride, which readily reacts with amines to form amides. google.com This methodology is directly translatable to this compound. A patent for the synthesis of a complex pyrazole (B372694) carboxamide highlights a relevant amide coupling reaction where 5-fluoro-2-methoxy-benzoyl chloride is combined with an aminomethylbenzoic acid derivative. google.com Such coupling reactions are often facilitated by a non-nucleophilic base. google.com

| Reaction Type | Reagents and Conditions | Product Class |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl/Aryl Esters |

| Esterification | Alcohol, DCC | Alkyl/Aryl Esters |

| Amidation | 1. SOCl₂, cat. DMF; 2. Amine, Base | Amides |

| Amidation | Amine, Coupling Agent (e.g., HATU, HOBt) | Amides |

Halogen-Exchange Reactions and Further Functionalization

The fluorine atom at the 2-position of the pyridine ring is a key feature of this compound, influencing the electronic properties of the molecule. This fluorine atom can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of other functional groups.

Halogen-exchange (Halex) reactions are a powerful tool for modifying aromatic systems. mdpi.com While typically used to introduce fluorine, the reverse reaction, where fluoride (B91410) is displaced by another halide, can also be achieved under specific conditions. More relevant to the functionalization of this compound is the displacement of the fluoride by other nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates SNAr reactions at the 2-position. A range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluorine atom, leading to a diverse set of 2-substituted-5-methoxynicotinic acid derivatives.

Design and Synthesis of Bioisosteric Analogs

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a widely used tactic in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The structural motifs present in this compound, namely the carboxylic acid, the methoxy (B1213986) group, and the fluorine atom, are all amenable to bioisosteric replacement.

The carboxylic acid group can be replaced by a variety of acidic functionalities, such as tetrazoles or hydroxamic acids, which can mimic the charge and hydrogen bonding capabilities of the original group. nih.gov The methoxy group can be substituted with other small, neutral groups like a methyl group or a hydroxyl group to probe the importance of its size and hydrogen bonding potential. The fluorine atom itself is often considered a bioisostere of a hydrogen atom, but it can also be replaced by other small, electron-withdrawing groups like a cyano or a trifluoromethyl group to modulate the electronic landscape of the pyridine ring. mdpi.comrsc.org For instance, a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement for a pyridine-N-oxide. rsc.org The design and synthesis of such analogs allow for a systematic exploration of the chemical space around the parent molecule.

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid, Sulfonamide | Mimic acidity and hydrogen bonding patterns. |

| Methoxy Group (-OCH₃) | Hydroxyl (-OH), Methyl (-CH₃), Amino (-NH₂) | Modulate electronics, hydrogen bonding, and steric bulk. |

| Fluorine (-F) | Hydrogen (-H), Cyano (-CN), Trifluoromethyl (-CF₃) | Fine-tune electronic properties and metabolic stability. |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule while retaining the key pharmacophoric features responsible for its biological activity. nih.govrsc.orgresearchgate.net This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.

Starting from the this compound scaffold, a scaffold hopping approach could involve replacing the pyridine ring with other heterocyclic systems. For example, the pyridine core could be replaced by a pyrimidine, a pyrazine, or even a non-aromatic heterocyclic ring, while maintaining the relative positioning of the key substituents. The goal is to identify new core structures that can orient the essential functional groups in a similar three-dimensional arrangement to the original molecule. For instance, a scaffold-hopping strategy applied to aurones, a class of natural products, led to the discovery of more potent 2-arylideneimidazo[1,2-a]pyridinone analogs. nih.gov Similarly, pyridine-annulated purines have been designed and synthesized based on a scaffold-hopping and hybridization strategy, resulting in novel apoptotic anticancer agents. rsc.orgresearchgate.net

Incorporation of this compound into Complex Molecular Architectures

The versatility of this compound as a building block extends to its incorporation into larger and more complex molecular frameworks, such as macrocycles and polycyclic systems. These architectures are of significant interest in drug discovery as they can provide conformational constraint and novel binding interactions.

Macrocycles, cyclic molecules containing a large ring of atoms, are an important class of compounds with diverse biological activities. nih.gov The synthesis of macrocycles often involves the cyclization of a linear precursor. This compound can be incorporated into such precursors, with the carboxylic acid group serving as a handle for forming an ester or amide linkage to close the ring. For example, a pyridine dicarbonyl dichloride has been used as a starting material to prepare a series of chiral linear and macrocyclic bridged pyridines. nih.gov A similar strategy could be employed with derivatives of this compound, where the carboxylic acid and another functional group on an appended side chain are used in a macrocyclization reaction.

Polycyclic compounds, which contain multiple fused or bridged ring systems, represent another important class of molecules with diverse applications. wikipedia.org The this compound scaffold can be a precursor for the synthesis of fused-ring systems. For example, the pyridine ring can be annulated with other rings through reactions involving the substituents or the ring itself. The synthesis of polycyclic N-heterocyclic compounds often involves the construction of additional rings onto a pre-existing heterocyclic core. nih.gov By strategically functionalizing the this compound core, it can be used as a key intermediate in the assembly of more complex, rigid polycyclic structures.

V. Spectroscopic Characterization Techniques in Advanced Research of 2 Fluoro 5 Methoxynicotinic Acid Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including derivatives of 2-fluoro-5-methoxynicotinic acid.

Multi-dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex substituted pyridine (B92270) systems. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For a derivative of this compound, COSY would show correlations between adjacent protons on the pyridine ring, aiding in their assignment. sdsu.edursc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals of the pyridine ring and the methoxy (B1213986) group by linking them to their attached protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This technique is invaluable for establishing the connectivity of the entire molecule. For instance, it can show correlations from the methoxy protons to the C5 carbon of the pyridine ring and from the ring protons to the carboxylic carbon, confirming the substitution pattern. rsc.orgscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. rsc.org In derivatives of this compound, NOESY can reveal through-space interactions between the methoxy group protons and the proton at the C4 or C6 position of the pyridine ring, further confirming the structure.

Table 1: Representative 2D NMR Correlations for a Hypothetical this compound Derivative

| Experiment | Correlating Nuclei | Information Gained |

| COSY | Ring Proton ↔ Ring Proton | Connectivity of protons on the pyridine ring |

| HSQC | Ring Proton ↔ Ring Carbon | Direct C-H attachments on the pyridine ring |

| HSQC | Methoxy Protons ↔ Methoxy Carbon | Assignment of the methoxy group |

| HMBC | Methoxy Protons ↔ C5 of Pyridine Ring | Position of the methoxy substituent |

| HMBC | Ring Protons ↔ Carboxylic Carbon | Position of the carboxylic acid group |

| NOESY | Methoxy Protons ↔ C4/C6 Ring Proton | Spatial proximity and conformation |

Fluorine-19 NMR Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for analyzing fluorinated compounds like this compound and its derivatives. biophysics.orghuji.ac.il The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. biophysics.org

A key feature of ¹⁹F NMR is its wide chemical shift range, which makes the chemical shift of the fluorine atom highly sensitive to its electronic environment. thermofisher.com This sensitivity allows for the precise monitoring of changes in the molecular structure and electronic properties. The chemical shift of the fluorine atom in this compound is influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. nih.gov

Furthermore, ¹⁹F NMR can be used to study interactions with other molecules. For example, changes in the ¹⁹F chemical shift upon binding to a biological target can provide information about the binding event and affinity. nih.gov Quantitative ¹⁹F NMR (qNMR) can also be employed for the accurate determination of the purity of fluorinated compounds. nih.govrsc.org

Table 2: Expected ¹⁹F NMR Characteristics for this compound

| Parameter | Observation | Significance |

| Chemical Shift | A specific resonance in the aryl fluoride (B91410) region | Highly sensitive to the electronic environment of the pyridine ring |

| Coupling | Coupling to adjacent protons (e.g., H3) | Provides information on through-bond connectivity |

| Integration | Proportional to the number of fluorine atoms | Confirms the presence of a single fluorine atom |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound and its derivatives, which in turn allows for the unambiguous confirmation of their elemental composition. nih.gov

In addition to providing the molecular formula, mass spectrometry can reveal structural information through fragmentation analysis. In the mass spectrometer, the parent molecule is ionized and then breaks apart into smaller, characteristic fragment ions. For nicotinic acid derivatives, a common fragmentation pathway involves the loss of a carbon dioxide molecule (CO₂) from the carboxylic acid group. myfoodresearch.com The fragmentation pattern of this compound would be expected to show a prominent peak corresponding to the loss of CO₂, as well as other fragments resulting from the cleavage of the pyridine ring. myfoodresearch.com

Table 3: Predicted HRMS Fragmentation of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 171.0328 | [M+H]⁺ | Protonated parent molecule |

| 127.0434 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid |

| Varies | Other fragments | Cleavage of the pyridine ring |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups within a molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

The O-H stretch of the carboxylic acid, which is typically a broad band.

The C=O stretch of the carboxylic acid.

The C-O stretch of the methoxy group.

The C-F stretch.

The C=C and C=N stretching vibrations of the pyridine ring.

These characteristic absorptions can confirm the presence of the key functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring system of this compound contains π-electrons that can be excited by UV radiation. The presence of the fluorine, methoxy, and carboxylic acid substituents will influence the energy of these electronic transitions and thus the wavelength of maximum absorbance (λmax).

Table 4: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Region |

| Infrared (IR) | O-H (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) |

| Infrared (IR) | C=O (Carboxylic Acid) | ~1700 cm⁻¹ |

| Infrared (IR) | C-O (Methoxy) | ~1250 cm⁻¹ |

| Infrared (IR) | C-F | ~1100 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | Pyridine Ring System | ~200-400 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a detailed model of the molecule, showing the precise positions of all atoms and the bond lengths and angles between them.

For this compound, an X-ray crystal structure would provide unequivocal proof of its molecular structure, including the planarity of the pyridine ring and the relative orientations of the fluoro, methoxy, and carboxylic acid substituents. researchgate.net It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which are crucial for understanding the crystal packing and solid-state properties of the compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

While this compound itself is not chiral, derivatives of this compound can be chiral if they contain a stereocenter. For such chiral derivatives, chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum of a chiral molecule to the spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be determined. schrodinger.comacs.orgrsc.org

Electronic Circular Dichroism (ECD): ECD is the ultraviolet-visible counterpart to VCD and is based on the differential absorption of circularly polarized UV-Vis light. Similar to VCD, comparison of experimental and computed ECD spectra can be used to assign the absolute configuration of chiral molecules. nih.gov

For chiral derivatives of this compound, these techniques would be invaluable for confirming the stereochemistry, which is often critical for their biological activity. libretexts.orglibretexts.orgnih.gov

Vi. Computational and Theoretical Studies on 2 Fluoro 5 Methoxynicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of 2-Fluoro-5-methoxynicotinic acid. nih.gov These calculations provide a detailed understanding of the molecule's geometry and the distribution of electrons, which in turn dictate its reactivity.

The molecular structure of this compound is defined by a planar pyridine (B92270) ring. The substituents—a fluorine atom at the 2-position, a carboxylic acid group at the 3-position, and a methoxy (B1213986) group at the 5-position—introduce a unique electronic balance. The highly electronegative fluorine atom acts as a strong electron-withdrawing group, which significantly perturbs the electronic distribution across the aromatic system. Conversely, the methoxy group at the 5-position donates electron density through resonance effects. This push-pull electronic arrangement creates a distinct dipole moment and influences the molecule's polarity and intermolecular interactions.

Electronic configuration studies indicate that the electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the pyridine nitrogen. This effect is partially counteracted by the electron-donating methoxy group, resulting in a unique electronic environment that governs both chemical reactivity and potential biological activity. Furthermore, the fluorine substituent significantly increases the acidity of the carboxylic acid group by stabilizing the conjugate base through inductive electron withdrawal.

DFT calculations are employed to compute global reactivity descriptors, which help in predicting the chemical behavior of the molecule. These descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative measure of reactivity.

Table 1: Calculated Reactivity Descriptors for a Hypothetical Substituted Nicotinic Acid Analog

| Descriptor | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating ability |

| LUMO Energy | -1.75 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (η) | 5.10 | High gap suggests high kinetic stability |

| Chemical Potential (μ) | -4.30 | Measures electron escaping tendency |

| Global Hardness (η) | 2.55 | Resistance to change in electron distribution |

| Global Softness (S) | 0.39 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 3.63 | Propensity to accept electrons |

This table is illustrative and based on general principles of DFT calculations for similar molecules. Specific values for this compound would require dedicated computational studies.

The HOMO-LUMO energy gap is a crucial parameter, with a larger gap generally indicating higher stability and lower reactivity. nih.gov The chemical potential, hardness, softness, and electrophilicity index further refine the prediction of how the molecule will interact in different chemical environments. nih.gov For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile in reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a means to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations can explore its conformational landscape and how it interacts with biological macromolecules like proteins or nucleic acids.

While the pyridine ring itself is rigid and planar, the substituents have rotational degrees of freedom. The methoxy group, for instance, can rotate around the C-O bond, though the energy barrier for this rotation is typically low. The orientation of the carboxylic acid group is also subject to conformational changes, which can be influenced by intramolecular hydrogen bonding and steric interactions with the adjacent fluorine atom.

MD simulations can model the molecule in various solvents to understand how its conformation adapts to different environments. arxiv.org In a biological context, these simulations are invaluable for studying the binding of this compound to a target protein. By placing the molecule in the active site of a protein, MD can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov These simulations can also provide information on the stability of the bound conformation and the dynamics of water molecules in the binding pocket. nih.gov

The dynamic behavior of the molecule, as revealed by MD, can explain how it recognizes and binds to its biological target. For example, simulations might show that a specific conformation is preferentially adopted upon binding, or that certain flexible regions of the molecule are crucial for navigating the binding pathway. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, this involves modeling potential reaction pathways to understand how it transforms into other chemical entities.

One of the key reaction types for this molecule is nucleophilic aromatic substitution, where the fluorine atom could potentially be displaced by a nucleophile. Due to the strong C-F bond, such reactions are generally difficult but can be facilitated by the electronic properties of the pyridine ring. cas.cn Computational modeling can be used to calculate the energy barriers for different proposed mechanisms, such as the SNAr (bimolecular nucleophilic aromatic substitution) pathway. This involves calculating the energies of the starting materials, transition states, and products to map out the potential energy surface of the reaction.

For example, the reaction of this compound with a nucleophile can be modeled to determine if the reaction proceeds via a concerted mechanism or through a stepwise pathway involving a Meisenheimer complex intermediate. DFT calculations can provide detailed geometries and energies for these species, helping to identify the most likely reaction course. ucl.ac.uk

The insights gained from these computational studies are crucial for synthetic chemists looking to use this compound as a building block for more complex molecules. By understanding the reactivity and potential reaction pathways, experimental conditions can be optimized to achieve desired products with high yield and selectivity.

Predictive Modeling for Biological Activity and Pharmacokinetic Profiles

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to correlate the chemical structure of a molecule with its biological activity. nih.gov For this compound and its derivatives, QSAR models can be developed to predict their potential as therapeutic agents. nih.govchemistryjournal.net

These models are built using a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and used to build a mathematical model that can predict the activity of new, untested compounds. nih.gov For this compound, relevant descriptors would include its electronic properties (like those calculated by quantum chemistry), size, shape, and lipophilicity.

In addition to predicting biological activity, computational models can also forecast the pharmacokinetic properties of a molecule, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net For instance, the presence of the fluorine atom is known to sometimes reduce hydrolysis by esterases and increase permeability across the blood-brain barrier in analogous compounds. Predictive models can quantify these effects and help in designing molecules with improved drug-like properties. cas.org

Table 2: Predicted Pharmacokinetic Properties for a Hypothetical Nicotinic Acid Derivative

| Property | Predicted Value | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Moderate | May have central nervous system activity |

| CYP2D6 Inhibition | Low | Reduced risk of drug-drug interactions |

| hERG Inhibition | Low | Lower risk of cardiotoxicity |

This table is illustrative and based on typical outputs from ADMET prediction software. nih.gov

These in silico predictions are crucial in the early stages of drug discovery, as they allow for the prioritization of compounds with the most promising profiles for further experimental testing, thereby saving time and resources. nih.govresearchgate.net

Virtual Screening and Ligand Design Based on this compound Scaffolds

The core structure, or scaffold, of this compound can serve as a starting point for the design of new ligands with specific biological targets. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mssm.edu

If this compound is known to have some affinity for a particular target, its scaffold can be used to perform a similarity search or a more complex scaffold-hopping search to find novel, structurally diverse compounds with potentially improved activity. nih.govresearchgate.net Structure-based virtual screening can also be employed if the three-dimensional structure of the target protein is known. In this approach, candidate molecules are computationally "docked" into the binding site of the protein, and their binding affinity is estimated using scoring functions. nih.gov

Furthermore, the this compound scaffold can be used in fragment-based ligand design. In this strategy, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The specific substitution pattern of this compound makes it an interesting fragment for exploring interactions within a binding pocket. Its use in creating labeled ligands for PET imaging highlights its utility as a versatile scaffold for developing molecules with specific functions. nih.gov

Vii. Medicinal Chemistry and Biological Activity Research of 2 Fluoro 5 Methoxynicotinic Acid and Its Derivatives

Role as a Pharmaceutical Intermediate and Building Block in Drug Discovery

2-Fluoro-5-methoxynicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. bldpharm.comossila.com Its unique structural features, including a fluorinated pyridine (B92270) ring and a methoxy (B1213986) group, make it a versatile intermediate for the synthesis of more complex and biologically active molecules. ossila.com The presence of fluorine, a small and highly electronegative atom, can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.govmdpi.com

The carboxylic acid functional group provides a convenient handle for various chemical modifications, such as amidation, which is a common strategy in drug design to create compounds with improved pharmacological profiles. ossila.com This allows for the facile incorporation of the 2-fluoro-5-methoxypyridine (B146139) scaffold into a diverse range of molecular architectures.

The strategic placement of the fluorine atom at the 2-position and the methoxy group at the 5-position of the nicotinic acid core creates a specific electronic environment that can be exploited in the design of targeted therapies. These substitutions can modulate the reactivity and intermolecular interactions of the resulting derivatives, potentially leading to enhanced potency and selectivity for their intended biological targets. mdpi.com As a result, this compound and its analogs are actively used in the synthesis of novel compounds for various therapeutic areas, including oncology and infectious diseases. lookchem.com

Investigation of Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antimicrobial agents. Research has shown that certain compounds synthesized from this scaffold exhibit activity against various bacterial strains. For instance, some derivatives have demonstrated inhibitory effects against Gram-positive bacteria. nih.gov

The antimicrobial potential of these compounds is often attributed to the unique combination of the fluoropyridine core and other synthetically introduced moieties. For example, the introduction of a piperazine (B1678402) ring, a common pharmacophore in antibacterial drugs, to a fluoropyridine structure has been explored. mdpi.com Studies on related fluorinated quinolone and naphthyridine structures, such as ciprofloxacin (B1669076) and nalidixic acid, have a long history in antibacterial drug development, highlighting the importance of the fluoro-heterocyclic motif. mdpi.commdpi.com

The mechanism of action for these derivatives can vary, but they often target essential bacterial processes. For example, some fluoroquinolone-type compounds are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com The specific structural features of derivatives of this compound can influence their spectrum of activity and potency against different pathogens. nih.gov

Table 1: Antimicrobial Activity of Selected Fluorinated Heterocyclic Derivatives This table is for illustrative purposes and may not directly represent derivatives of this compound, but showcases the antimicrobial potential of related structures.

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Moderate to good antibacterial activity | nih.gov |

| Ciprofloxacin Congeners | ESKAPE pathogens | Activity against some pathogens, but not P. aeruginosa | mdpi.com |

| 1,4-Naphthoquinone derivatives | S. aureus, B. cereus, P. aeruginosa, E. coli, C. albicans | Pronounced antimicrobial activity against E. coli and P. aeruginosa | mdpi.com |

| Pyrrolidine-2,5-dione derivatives | Bacteria and fungi | Moderate to low antimicrobial activities | nih.gov |

Research on Anticancer Potential and Mechanisms

Derivatives of this compound have emerged as a significant area of interest in anticancer research. The incorporation of the fluoromethoxy-pyridine moiety into larger molecules has led to the discovery of compounds with potent antiproliferative activities against various cancer cell lines. mdpi.compreprints.org The presence and position of both the fluorine and methoxy groups can play a crucial role in the cytotoxic efficacy of these compounds. mdpi.comnih.gov

Research into the mechanisms of action of these derivatives has revealed their ability to interfere with key signaling pathways involved in cancer cell growth and survival. For instance, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. rsc.org This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases, which are key executioners of apoptosis. rsc.org

Furthermore, some of these compounds have been found to arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. nih.govrsc.org Another explored mechanism is the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in cancer. nih.gov For example, derivatives of similar fluorinated heterocyclic scaffolds have been developed as inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, which are important targets in anti-angiogenic cancer therapy. nih.gov

Table 2: Anticancer Activity of Selected Fluorinated and Methoxy-Substituted Compounds This table illustrates the anticancer potential of compounds with similar structural features to derivatives of this compound.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (breast cancer) | Inhibition of cell growth (IC50 = 0.73 µM) | Microtubule targeting agent, induction of mitotic arrest | oncotarget.com |

| Methoxyflavone Analogs | Various (e.g., breast, prostate) | Cytotoxic activity | Targeting protein markers, inducing apoptosis | mdpi.compreprints.org |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa, HepG2, A549 | Potent cytotoxic activity (e.g., IC50 = 0.48 µM for MCF-7) | Induction of apoptosis, cell cycle arrest, inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways | rsc.org |

| Halogenated Benzofuran Derivatives | A549 (lung), HepG2 (liver) | Cytotoxicity (e.g., IC50 = 3.5 µM for A549) | Induction of pro-oxidative and pro-apoptotic effects, cell cycle arrest | nih.gov |

Studies on Anti-inflammatory Effects

The anti-inflammatory potential of compounds derived from or related to this compound is an area of active investigation. The structural motifs present in this compound, namely the fluorinated pyridine ring, are found in molecules that exhibit anti-inflammatory properties. Research on related fluorinated compounds has demonstrated their ability to modulate inflammatory pathways. nih.govmdpi.com

For example, studies on 5-fluoro-2-oxindole, a compound with a fluorinated heterocyclic core, have shown that it can inhibit inflammatory pain by reducing the production of pro-inflammatory mediators. nih.govmdpi.com This includes the inhibition of enzymes and signaling molecules that are upregulated during inflammation. nih.gov Flavonoid compounds, which can also possess methoxy groups, are known for their anti-inflammatory properties. nih.gov The anti-inflammatory effects of these types of compounds are often attributed to their ability to interfere with signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the inflammatory response. mdpi.com

While direct studies on the anti-inflammatory effects of this compound itself are not extensively detailed in the provided results, the known activities of structurally related compounds suggest that its derivatives could be promising candidates for the development of new anti-inflammatory agents.

Exploration of Enzyme Inhibitory Activities

The structural framework of this compound makes it a compelling starting point for the design of enzyme inhibitors. nih.gov The strategic placement of the fluorine and methoxy groups can influence the binding affinity and selectivity of its derivatives towards specific enzyme targets. nih.gov

Derivatives of fluorinated nicotinic acids and related heterocyclic compounds have been investigated as inhibitors of various enzymes implicated in disease. nih.gov For instance, the development of kinase inhibitors is a major focus in medicinal chemistry, particularly for cancer therapy. nih.gov Compounds incorporating a fluorinated heterocyclic core have been successfully designed to target tyrosine kinases, such as those involved in angiogenesis and tumor growth. nih.gov

Furthermore, the general class of fluorinated compounds has been studied for its ability to inhibit a wide range of enzymes. nih.gov The unique electronic properties of fluorine can lead to strong interactions with amino acid residues in the active site of an enzyme, resulting in potent inhibition. The exploration of derivatives of this compound as enzyme inhibitors is a promising avenue for the discovery of novel therapeutic agents for various diseases. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. drugdesign.orgnih.gov For analogs of this compound, SAR studies aim to understand how modifications to its chemical structure impact its therapeutic effects. mdpi.com

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of analogs of this compound is highly dependent on the nature and position of various substituents on the pyridine ring and modifications to the carboxylic acid group. mdpi.com

Fluorine and Methoxy Group Positioning: The relative positions of the fluorine and methoxy groups are critical. Swapping their positions can lead to different biological activity profiles, as seen in related fluorinated and methoxylated compounds.

Modifications to the Carboxylic Acid Group: Conversion of the carboxylic acid to amides, esters, or other functional groups is a common strategy to modulate properties like solubility, cell permeability, and target engagement. For instance, the synthesis of amide derivatives has been shown to be a key step in creating potent kinase inhibitors from related fluorinated benzoic acids. ossila.com

Introduction of Other Substituents: The addition of other chemical groups to the pyridine ring can significantly alter biological activity. For example, in the development of anticancer agents from related heterocyclic scaffolds, the introduction of different aryl or alkyl groups can fine-tune the compound's potency and selectivity. mdpi.compreprints.org SAR studies on methoxyflavone analogs have shown that the number and position of methoxy and hydroxyl groups have a profound impact on their cytotoxic effects against various cancer cell lines. mdpi.compreprints.org Similarly, in the context of antimicrobial agents, modifications to a side chain attached to the fluoropyridine core can dramatically influence the antibacterial spectrum and potency. nih.gov

Systematic exploration of these structural modifications allows medicinal chemists to build a comprehensive understanding of the SAR for this class of compounds, guiding the rational design of more effective and safer drug candidates. drugdesign.orgnih.gov

Pharmacophore Development and Optimization

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. The development and optimization of pharmacophores based on the this compound scaffold are crucial steps in designing novel drug candidates with improved potency and selectivity.

The process of pharmacophore modeling for derivatives of this compound typically involves identifying common structural features among a series of active compounds. nih.gov For instance, in the context of antiviral research, a pharmacophore model for inhibitors of a viral protease might include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov A study on vanillin (B372448) derivatives and other compounds as MPro inhibitors of SARS-CoV-2 generated a pharmacophore model with two hydrogen bond acceptors and two hydrogen bond donors. nih.gov Such models can then be used to virtually screen large compound libraries to identify new molecules with the desired biological activity. lifechemicals.com

Furthermore, understanding the binding site of the target protein is instrumental in pharmacophore optimization. For nicotinic acetylcholine (B1216132) receptors (nAChRs), a key target for nicotinic acid derivatives, a proposed pharmacophore model for drugs targeting the α4α4 binding site includes a cationic nitrogen and a hydrogen-bond acceptor feature. nih.gov This model provides a template for developing site-selective modulators with potentially improved therapeutic profiles. nih.gov By iteratively refining the pharmacophore based on structure-activity relationship (SAR) data from newly synthesized derivatives, medicinal chemists can enhance the binding affinity and specificity of these compounds.

Applications in Specific Therapeutic Areas

The structural features of this compound and its derivatives have prompted investigations into their potential applications across various therapeutic areas, including antiviral, neurodegenerative, and cardiovascular diseases.

The pyridine nucleus is a common scaffold in many antiviral drugs. nih.gov Derivatives of nicotinic acid have been explored for their potential to combat viral infections. For example, a study on glycyrrhizin (B1671929) nicotinate (B505614) derivatives demonstrated inhibitory activity against HIV-1 pseudoviruses and SARS-CoV-2. mdpi.com The research suggested that these compounds may interfere with the virus's entry into the target cell. mdpi.com

In another study, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. rsc.org One of the compounds, 4a , exhibited notable activity, as detailed in the table below.

| Compound | Target Virus | EC₅₀ (µg/mL) |

| 4a | HIV-1 | 82.02 |

| 4a | HIV-2 | 47.72 |

EC₅₀: The concentration of a drug that gives half-maximal response. Data sourced from a study on imidazopyridine-schiff base derivatives. rsc.org

These findings underscore the potential of the nicotinic acid scaffold as a starting point for the development of novel antiviral agents. Further research into derivatives like this compound could yield compounds with enhanced potency and a broader spectrum of antiviral activity.

Nicotinic acetylcholine receptors (nAChRs) are implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.govnih.gov Stimulation of these receptors has been shown to have neuroprotective effects. nih.govnih.gov Research suggests that nicotine (B1678760) and other nAChR agonists can protect neurons from cell death induced by factors like β-amyloid, glutamate, and rotenone. nih.gov

The proposed mechanism for this neuroprotection involves the activation of the α7 nAChR, which in turn stimulates the PI3K/Akt signaling pathway. nih.gov This cascade leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x, ultimately promoting cell survival. nih.gov Given that this compound is a derivative of nicotinic acid, it is plausible that it and its derivatives could modulate nAChR activity and thus exert neuroprotective effects. Studies on the effects of chronic nicotine treatment in a mouse model of synucleinopathy showed a reduction in α-Syn aggregates, attenuated neurodegeneration, and improved motor function. frontiersin.org These findings suggest that compounds targeting nAChRs, potentially including derivatives of this compound, could be valuable in the therapeutic strategy for neurodegenerative diseases. frontiersin.org

Nicotinic acid, also known as niacin or vitamin B3, has a long history of use in the management of dyslipidemia, a major risk factor for cardiovascular disease. nih.gov It is known to favorably alter lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and triglycerides. nih.gov However, the clinical benefits of niacin have been a subject of debate, with some large-scale studies failing to show a significant reduction in cardiovascular events when added to statin therapy. nih.gov

Despite the controversies, research into the cardiovascular effects of nicotinic acid derivatives continues. One area of interest is their potential "pleiotropic" effects, which are independent of their lipid-modifying properties. nih.gov These may include anti-inflammatory actions mediated through the GPR109A receptor, which is expressed on immune cells. nih.gov A study on thionicotinic acid derivatives revealed their potential as vasorelaxants and antioxidants, properties that are beneficial for cardiovascular health. nih.gov The most potent compound in that study, 2-(1-adamantylthio)nicotinic acid, exhibited significant vasorelaxant activity. nih.gov These findings suggest that fluorinated derivatives like this compound could possess unique cardiovascular properties worthy of further investigation.

In Vitro and In Vivo Biological Evaluation Methodologies

The assessment of the biological activity of this compound and its derivatives relies on a variety of in vitro and in vivo methodologies. These techniques are essential for determining the compounds' efficacy, mechanism of action, and safety profile.

Cell-based assays are fundamental tools in the early stages of drug discovery for screening compound libraries and elucidating mechanisms of action. scispace.com For antiviral research, common assays include those that measure the inhibition of viral replication, often by assessing the cytopathic effect of the virus on host cells. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to determine the cytotoxicity of compounds on cell lines and can also be adapted to measure cell viability in the presence of a virus. nih.gov

To delve into the mechanism of action, more specific assays are employed. For instance, to investigate the anti-inflammatory potential of nicotinic acid derivatives, researchers can measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 produced by macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov

In the context of cardiovascular safety, in vitro pharmacology studies are crucial. creative-biolabs.com The hERG assay, which measures the effect of a compound on the human ether-à-go-go-related gene (hERG) potassium channel, is a standard test to assess the risk of drug-induced cardiac arrhythmias. creative-biolabs.com The following table provides examples of cell-based assays that could be used to evaluate derivatives of this compound.

| Assay Type | Purpose | Example Cell Line | Measured Endpoint |

| MTT Assay | Cytotoxicity and Antiviral Activity | Vero E6 | Cell Viability |

| Cytokine Release Assay | Anti-inflammatory Activity | RAW 264.7 Macrophages | Levels of TNF-α, IL-6 |

| hERG Patch Clamp | Cardiovascular Safety | HEK293 cells expressing hERG | Inhibition of potassium current |

| Neuronal Viability Assay | Neuroprotection | Primary cortical neurons | Cell survival after insult |

These assays, often conducted in a high-throughput format, allow for the rapid screening of numerous derivatives and provide valuable data to guide the optimization of lead compounds.

Target Engagement and Pathway Analysis

The therapeutic potential of this compound and its derivatives is intrinsically linked to their interaction with specific biological targets and the subsequent modulation of cellular pathways. While direct and extensive research on the target engagement of this compound itself is not abundantly available in public literature, the structural motifs present in this compound, namely the fluorinated nicotinic acid core, are subjects of significant investigation in medicinal chemistry. These studies provide a strong basis for inferring the likely molecular targets and mechanisms of action for its derivatives. The primary area of research for analogous compounds points towards the inhibition of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. Additionally, broader antimicrobial and anti-inflammatory activities suggest engagement with other enzyme systems.

Beta-Secretase (BACE1) Inhibition: A Plausible Primary Target

A substantial body of research has focused on the design and synthesis of small molecule inhibitors of BACE1, an aspartic protease that plays a crucial role in the production of amyloid-β (Aβ) peptides. nih.gov The accumulation of these peptides is a central event in the development of Alzheimer's disease. nih.gov The structural features of this compound, particularly the substituted pyridine ring, are common in various BACE1 inhibitor scaffolds. nih.gov

Molecular docking studies on a variety of BACE1 inhibitors have revealed key interactions within the enzyme's active site. nih.govresearchgate.net The catalytic activity of BACE1 is dependent on a dyad of aspartic acid residues, Asp32 and Asp228. nih.gov Inhibitors often form hydrogen bonds with these catalytic residues, effectively blocking their function. researchgate.netnih.gov The heterocyclic nature of the nicotinic acid core can participate in these critical hydrogen bonding interactions. Furthermore, the hydrophobic pockets within the BACE1 active site can accommodate the substituted phenyl ring of the inhibitors, and the fluorine and methoxy groups of this compound derivatives could play a role in optimizing these van der Waals interactions, potentially enhancing binding affinity and metabolic stability.